Alpha-terpinyl isovalerate

Fragrance Chemistry Partition Coefficient Substantivity

Alpha-terpinyl isovalerate (also known as p-menth-1-en-8-yl isovalerate or terpinyl isopentanoate) is a synthetic ester belonging to the menthane monoterpenoid class. It is a colorless oily liquid characterized by a distinctive balsamic, sweet-pine, and frankincense-like odor with citrus undertones, paired with a bitter, apple-like flavor.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
CAS No. 1142-85-4
Cat. No. B1605155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha-terpinyl isovalerate
CAS1142-85-4
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)C(C)(C)OC(=O)CC(C)C
InChIInChI=1S/C15H26O2/c1-11(2)10-14(16)17-15(4,5)13-8-6-12(3)7-9-13/h6,11,13H,7-10H2,1-5H3
InChIKeyXRADSECIALQFFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in alcohols

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Terpinyl Isovalerate (CAS 1142-85-4): A Specialty Menthane Monoterpenoid Ester for Flavor and Fragrance Procurement


Alpha-terpinyl isovalerate (also known as p-menth-1-en-8-yl isovalerate or terpinyl isopentanoate) is a synthetic ester belonging to the menthane monoterpenoid class [1]. It is a colorless oily liquid characterized by a distinctive balsamic, sweet-pine, and frankincense-like odor with citrus undertones, paired with a bitter, apple-like flavor [2]. The compound is approved for use as a flavoring agent by JECFA (No. 372), FEMA (No. 3054), and the EU (Flavis No. 09.461), holding GRAS status for food applications under FDA 21 CFR 172.515 [3].

Why Generic Substitution of Alpha-Terpinyl Esters Fails: Evidence-Based Differentiation of Alpha-Terpinyl Isovalerate


Terpinyl esters cannot be freely interchanged in flavor and fragrance formulations because the acyl chain length dictates key physicochemical parameters, including calculated logP (octanol-water partition coefficient) and organoleptic profile, which directly impact both perceived scent character and performance in complex product matrices. While terpinyl acetate (C2) provides a light herbal-citrus note, alpha-terpinyl isovalerate (C5, branched) delivers a markedly higher logP (5.081 vs. ~3.33 for the acetate), translating to a substantively different substantivity and odor tenacity on various substrates [1]. The isovalerate ester uniquely introduces a characteristic balsamic, frankincense, and incense character that is fundamentally absent from the propionate and butyrate analogs, making it a non-substitutable raw material for specific Chypre, Fougère, and oriental fragrance accords .

Quantitative Comparative Evidence for Alpha-Terpinyl Isovalerate (CAS 1142-85-4) Selection


LogP-Driven Substantivity: Alpha-Terpinyl Isovalerate vs. Alpha-Terpinyl Acetate

The predicted logP of alpha-terpinyl isovalerate is 5.081 [1], compared to an estimated logP of 3.33 for alpha-terpinyl acetate (CAS 80-26-2) [2]. A delta logP of +1.75 indicates that the isovalerate ester is significantly more lipophilic, resulting in lower water solubility and greater affinity for nonpolar substrates such as skin and hair. This directly translates to prolonged odor perception and superior wash resistance in fine fragrances.

Fragrance Chemistry Partition Coefficient Substantivity

FEMA Usage Levels: Alpha-Terpinyl Isovalerate in Baked Goods vs. Beverages

According to FEMA GRAS assessment, the average usual usage level for alpha-terpinyl isovalerate in baked goods is 6.0 ppm, with an average maximum of 10.0 ppm [1]. In contrast, its use in nonalcoholic beverages is substantially lower, at an average usual level of just 0.5 ppm and a maximum of 5.0 ppm. This 12-fold difference in category-specific dosing demonstrates that the ester's odor and flavor contribution is highly matrix-dependent, with better heat-stability performance in baked applications.

Flavor Technology FEMA GRAS Use Level

Natural Occurrence: Alpha-Terpinyl Isovalerate as a Dominant Volatile in Processed Sichuan Pepper (Zanthoxylum piperitum)

In a systematic SPME-GC-MS analysis of volatile compounds from baked and hot air-dried Sichuan pepper (Zanthoxylum piperitum DC.), alpha-terpinyl isovalerate was identified as a dominant volatile, constituting 8.91% of the total volatile fraction in baked samples [1]. Notably, it was not detected as a predominant compound in the corresponding hot air-dried samples, indicating that its formation or release is specifically enhanced by the baking process. This provides direct evidence for its role as a process-induced marker of the desirable aroma of heated pepper spices.

Food Chemistry Volatile Profiling SPME-GC-MS

Unique Organoleptic Profile: Olibanum-Incense Character vs. Other Terpinyl Esters

The organoleptic description of alpha-terpinyl isovalerate at 100% concentration is definitively characterized as 'sweet, pine, olibanum, incense, orange, citrus' [1]. This profile is uniquely centered on a balsamic, resinous (olibanum/incense) character. In comparison, alpha-terpinyl propionate is described as 'herbal, green, wood, citrus, geranium, tropical' [2], and alpha-terpinyl butyrate as 'sour, rosemary, fruity, balsamic' [3]. The isovalerate ester is the only one in this homologous series to provide a dominant frankincense/incense note, making it irreplaceable for oriental, Chypre, and incense-themed fragrance compositions.

Organoleptic Science Fragrance Design Sensory Differentiation

Safety and Regulatory Benchmarking: JECFA ADI and MSDI-EU Data vs. Structural Analogs

Alpha-terpinyl isovalerate has been evaluated by JECFA with an ADI 'acceptable' and no safety concern at current intake levels when used as a flavoring agent [1]. The Maximised Survey-derived Daily Intake for the EU (MSDI-EU) is reported as 0.12 μg/capita/day [2]. This low exposure value, combined with its JECFA clearance, positions it favorably against other specialty esters for which comprehensive safety data packages may be incomplete or for which usage restrictions exist under IFRA Standards.

Regulatory Science Safety Assessment Exposure

Evidence-Backed Application Scenarios for Alpha-Terpinyl Isovalerate (CAS 1142-85-4) Procurement and Formulation


Incense and Oriental Fragrance Accords Requiring High Substantivity

The unique olibanum-incense organoleptic profile of alpha-terpinyl isovalerate [1], combined with a logP of 5.081 that ensures superior substantivity compared to terpinyl acetate (logP 3.33) [2], makes this compound the preferred choice for fine fragrance formulators developing oriental, Chypre, and incense-themed perfumes. Its balsamic sweetness and long-lasting character on skin and fabric are aligned with IFRA-compliant fine fragrance applications, where high substantivity and low wash-off are critical performance criteria.

Reconstitution of Authentic Heat-Processed Sichuan Pepper Aroma for Savory Flavors

Based on the GC-MS evidence identifying alpha-terpinyl isovalerate as a dominant volatile (8.91%) exclusively in baked Sichuan pepper [1], this compound is an essential raw material for flavor houses aiming to authentically reconstitute the characteristic aroma of heat-processed Zanthoxylum piperitum. Its procurement is indicated for use in savory flavor formulations, spice blends, and ready-meal seasonings where the 'heated pepper' top note is a defining quality attribute.

Specialty Food Flavoring for Baked Goods with FEMA GRAS Compliance

The FEMA GRAS use level data demonstrates that alpha-terpinyl isovalerate performs optimally in baked goods at an average usual level of 6.0 ppm, significantly higher than in beverages (0.5 ppm) [1]. This strongly supports its procurement for flavor formulations intended for cookies, crackers, pastries, and other baked products, where it contributes a bitter-apple fruity nuance under the shelter of full US FDA GRAS and JECFA safety clearance [2].

Analytical Reference Standard for Volatile Profiling and Authentication of Spices

The documented specific Kovats retention index of 1858 on Carbowax 20M [1], coupled with its differential abundance in baked vs. dried Sichuan pepper, positions alpha-terpinyl isovalerate as a critical analytical reference standard. QC laboratories and research groups engaged in spice authentication, geographical origin tracing, or process-control flavoromics should procure high-purity (>96% assay, per FCC) alpha-terpinyl isovalerate for use as a quantitative marker in targeted GC-MS and GC-FID methods.

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